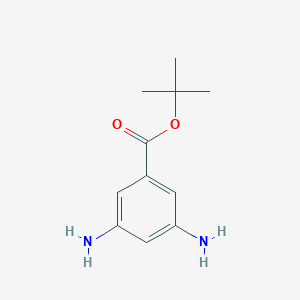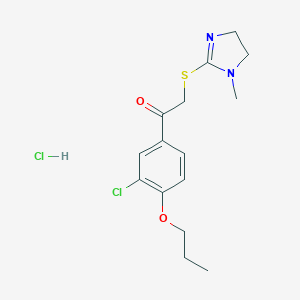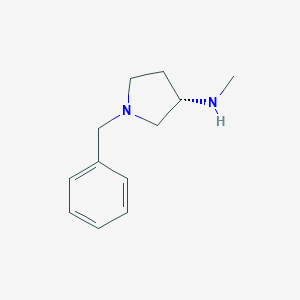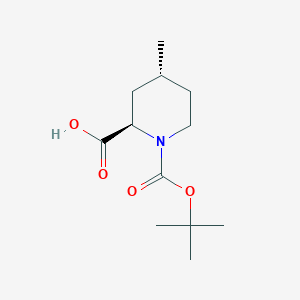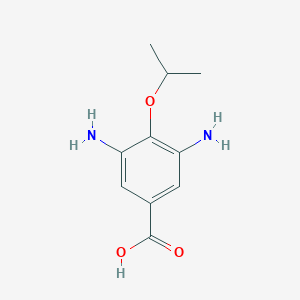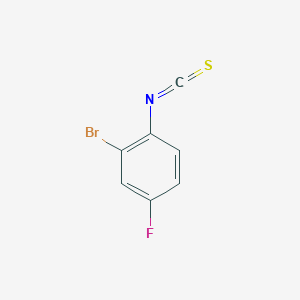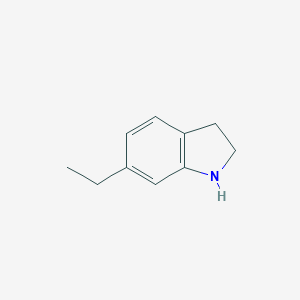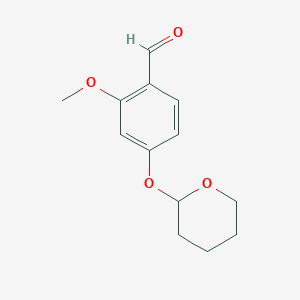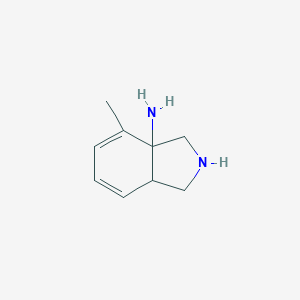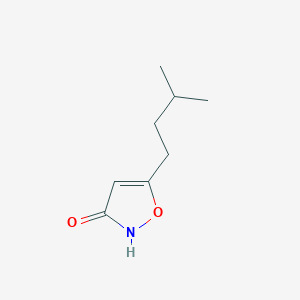
5-Isopentyl-3-isoxazolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopentyl-3-isoxazolol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of isoxazole, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. 5-Isopentyl-3-isoxazolol is synthesized using a multi-step procedure that involves the reaction of isoxazole with isopentyl bromide.
Mechanism Of Action
The mechanism of action of 5-Isopentyl-3-isoxazolol is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 5-Isopentyl-3-isoxazolol has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 5-Isopentyl-3-isoxazolol has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of 5-Isopentyl-3-isoxazolol is its potential therapeutic applications in the treatment of various diseases. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-Isopentyl-3-isoxazolol is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the research on 5-Isopentyl-3-isoxazolol. One of the key areas of focus is the development of novel therapeutic applications for this compound. Additionally, further studies are needed to determine the safety and efficacy of 5-Isopentyl-3-isoxazolol in humans. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, the synthesis of novel derivatives of 5-Isopentyl-3-isoxazolol may lead to the development of more potent and selective compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-Isopentyl-3-isoxazolol involves several steps. The first step is the reaction of isoxazole with sodium hydride, which results in the formation of an intermediate compound. This intermediate compound is then reacted with isopentyl bromide to form the final product, 5-Isopentyl-3-isoxazolol.
Scientific Research Applications
5-Isopentyl-3-isoxazolol has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
CAS RN |
192439-68-2 |
|---|---|
Product Name |
5-Isopentyl-3-isoxazolol |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
Canonical SMILES |
CC(C)CCC1=CC(=O)NO1 |
synonyms |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



